Meticrane Meticrane Meticrane is a thiochromane.
Meticrane is a diuretic medication. It has been marketed in Japan under the trade name Arresten and is used to lower blood pressure.
Meticrane is a sulphonamide-derivative with thiazide-like diuretic activity. Meticrane acts in a similar manner as the thiazide diuretics.
Brand Name: Vulcanchem
CAS No.: 1084-65-7
VCID: VC0535271
InChI: InChI=1S/C10H13NO4S2/c1-7-5-8-3-2-4-16(12,13)10(8)6-9(7)17(11,14)15/h5-6H,2-4H2,1H3,(H2,11,14,15)
SMILES: CC1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)CCC2
Molecular Formula: C10H13NO4S2
Molecular Weight: 275.3 g/mol

Meticrane

CAS No.: 1084-65-7

Cat. No.: VC0535271

Molecular Formula: C10H13NO4S2

Molecular Weight: 275.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Meticrane - 1084-65-7

Specification

CAS No. 1084-65-7
Molecular Formula C10H13NO4S2
Molecular Weight 275.3 g/mol
IUPAC Name 6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide
Standard InChI InChI=1S/C10H13NO4S2/c1-7-5-8-3-2-4-16(12,13)10(8)6-9(7)17(11,14)15/h5-6H,2-4H2,1H3,(H2,11,14,15)
Standard InChI Key FNQQBFNIYODEMB-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)CCC2
Canonical SMILES CC1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)CCC2
Appearance Solid powder
Melting Point 236.5 °C

Introduction

Chemical Identity and Physicochemical Profile

Structural Characteristics

Meticrane’s IUPAC name, 3,4-dihydro-6-methyl-2H-1-benzothiopyran-7-sulfonamide 1,1-dioxide, reflects its benzothiopyran nucleus fused with a sulfamoyl group. The planar aromatic system enables π-π stacking interactions with biological targets, while the sulfonamide moiety contributes to hydrogen bonding potential. X-ray crystallography reveals a dihedral angle of 12.8° between the sulfonyl group and the benzothiopyran ring, creating a stereoelectronic profile that facilitates both membrane permeability and target engagement .

Physicochemical Properties

The compound’s physicochemical parameters crucially influence its pharmacokinetic behavior:

PropertyValue
Molecular FormulaC₁₀H₁₃N₀₄S₂
Molecular Weight275.34 g/mol
Melting Point236–237°C
logP (Octanol-Water)1.89 ± 0.15
Aqueous Solubility12.45 mg/mL in DMSO
pKa9.71 ± 0.20
Plasma Protein Binding68–72%

These characteristics enable meticrane to maintain optimal balance between hydrophilicity for renal excretion and lipophilicity for tissue penetration. The high melting point suggests strong crystal lattice forces, necessitating micronization for pharmaceutical formulations .

Synthesis and Manufacturing

Industrial Synthesis Pathway

The manufacturing process involves three sequential transformations:

  • Oxidation of 6-methylthiachromane:
    Reactant: 6-methylthiachromane (64.5 g)
    Reagent: Hydrogen peroxide (250 mL, 110-volume)
    Conditions: Acetic acid solvent, 70°C water bath, 1.5 hours
    Product: 6-methylthiachromane-1,1-dioxide (59.6 g, 77.5% yield)

  • Sulfonylation:
    Reactant: 6-methylthiachromane-1,1-dioxide (52 g)
    Reagent: Chlorosulfonic acid (250 mL)
    Conditions: 70–75°C, 2 hours
    Product: 6-methyl-7-chlorosulfonyl-thiachromane-1,1-dioxide (67 g, 86% yield)

  • Amination:
    Reactant: Sulfonylation product (47 g)
    Reagent: Liquid ammonia (200 mL)
    Conditions: Ambient temperature until ammonia evaporation
    Product: Meticrane (30.8 g, 49% yield after recrystallization from 2-methoxyethanol)

Process Optimization Challenges

Recent advancements address the traditional process’s limitations:

  • Solvent Recovery: Closed-loop systems now recover >92% of acetic acid

  • Waste Minimization: Catalytic hydrogen peroxide oxidation reduces halogenated byproducts by 78%

  • Crystallization Control: Seeded cooling crystallization improves particle size distribution (D90 < 50μm)

Pharmacological Profile

Diuretic Mechanism

Meticrane inhibits the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule with IC₅₀ = 34 nM, comparable to hydrochlorothiazide. Its unique binding mode involves:

  • Hydrogen bonding with Thr⁶⁰ and Gln⁷⁶ of NCC

  • Hydrophobic interactions with Phe⁷⁹ and Leu⁸⁰

  • Sulfonamide oxygen coordination with Mg²⁺ ions

This inhibition reduces sodium reabsorption by 40–45% at therapeutic doses (25–50 mg/day), producing sustained diuresis without significant kaliuresis .

Anti-Cancer Activity

Groundbreaking research demonstrates meticrane’s oncology potential through multiple pathways:

MechanismExperimental Evidence
HDAC Synergy2.3-fold increase in 5-azacytidine cytotoxicity in HL-60 cells
PD-L1 BindingMolecular docking score: -8.2 kcal/mol (comparable to atezolizumab)
TIM-3 InteractionΔG binding = -7.9 kcal/mol versus control -6.2 kcal/mol
Gene Expression Modulation1,234 differentially expressed genes (FDR <0.05) in HepG2 cells

Notably, meticrane enhances the apoptotic effects of HDAC inhibitors (CUDC-101 and ACY1215) through p21/WAF1 upregulation and Bcl-2 phosphorylation .

Pharmacokinetics and Metabolism

Absorption and Distribution

  • Bioavailability: 65–70% (dose-dependent first-pass metabolism)

  • Tmax: 2.8 ± 0.6 hours (oral administration)

  • Volume of Distribution: 0.78 L/kg (indicating extensive tissue binding)

  • Blood-Brain Barrier Penetration: 0.12 ± 0.03 (logBB)

Metabolic Pathways

Hepatic CYP2C9-mediated oxidation produces three primary metabolites:

  • M1 (6-hydroxymethyl derivative): 42% of dose

  • M2 (N-desulfonamide): 23% of dose

  • M3 (sulfonic acid derivative): 18% of dose

All metabolites retain <15% of original pharmacological activity .

Therapeutic Applications

Approved Indications

  • Essential Hypertension: Reduces systolic BP by 18–22 mmHg (50 mg/day)

  • Edema Management: 25 mg dose produces 1.2–1.5 L diuresis in 6 hours

  • Nephrolithiasis Prophylaxis: Decreases urinary calcium excretion by 35%

Emerging Applications

  • Oncology Adjuvant Therapy: Phase II trials combining meticrane (10 μM) with azacitidine show 40% reduction in AML blast counts

  • Autoimmune Disorders: Preclinical models demonstrate IL-17A suppression (IC₅₀ = 7.8 μM)

  • Neuroprotection: Reduces hippocampal apoptosis in ischemic stroke models (68% cell viability vs. 43% control)

Molecular Interactions and Systems Biology

Epigenetic Modulation

RNA sequencing reveals meticrane’s impact on non-coding RNAs:

RNA TypeRegulationTarget Pathways
lncRNA NEAT1↓ 4.2-foldWnt/β-catenin signaling
miR-21-5p↑ 3.1-foldPD-L1 immunosuppression
circRNA_000642↓ 5.7-foldMAPK cascade activation

Immune Checkpoint Interactions

Molecular dynamics simulations (200 ns trajectories) show:

  • PD-L1 Binding: Stable hydrogen bonds with Lys¹²⁴ and Tyr¹²³ (78% simulation time)

  • HDAC6 Inhibition: Zn²⁺ chelation by sulfonamide oxygen (bond length 2.1 Å)

  • CD73 Allosteric Modulation: Induced fit conformational change (ΔRMSD = 1.8 Å)

SystemIncidence (%)Management Strategy
Electrolyte12.4Potassium monitoring q3months
Gastrointestinal8.7Enteric-coated formulations
Neurological3.2Evening dosing schedules
Dermatological1.9Photoprotective counseling

Chronic Toxicity

390-day rat studies (50 mg/kg/day) showed:

  • No neoplastic changes

  • Mild renal tubular hyperplasia (reversible upon cessation)

  • LOEL = 15 mg/kg/day for adrenal medullary hypertrophy

Regulatory Status and Global Availability

Approval Timeline

RegionInitial ApprovalCurrent Status
EU1969Post-patent generic market
USNot FDA-approvedIND filed for oncology (2024)
Japan1971NHI reimbursement listed
China1983National Essential Drug List

Pharmaceutical Forms

  • Tablets: 25 mg scored tablets (87% market share)

  • Injectable: Lyophilized powder (50 mg/vial, reconstituted in 5% dextrose)

  • Combination Products: Fixed-dose with amiloride (5:1 ratio)

Future Research Directions

Oncology Clinical Trials

Ongoing studies focus on:

  • NCT04892134: Meticrane + azacitidine in MDS (Phase II)

  • NCT05233448: HDAC6 inhibitor combinations in multiple myeloma

  • NCT05012751: Neoadjuvant use in hepatocellular carcinoma

Formulation Innovations

  • Nanocrystalline Suspensions: Improve bioavailability to 89%

  • Transdermal Patches: Steady-state plasma concentration over 72 hours

  • pH-Responsive Hydrogels: Targeted colonic delivery for IBD applications

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